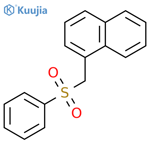

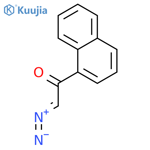

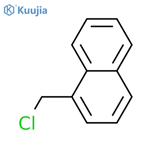

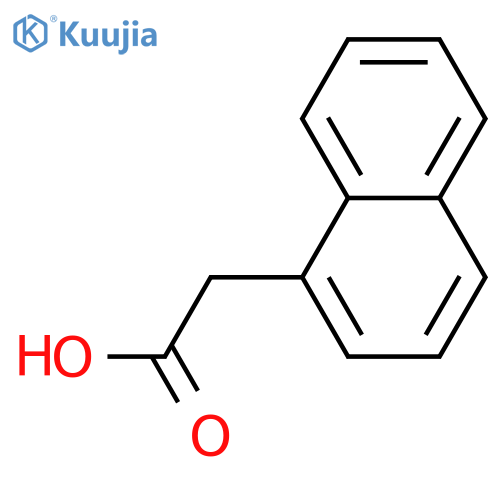

Cas no 86-87-3 (1-Naphthylacetic acid)

1-Naphthylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Naphthalen-1-yl)acetic acid

- NAA

- 1-Naphthalene acetic acid

- 1-Naphthylacetic acid

- alpha-Naphthylacetic Acid

- Fruitone

- Naphthalene-1-acetic acid

- Naphthylacetic acid

- Planofix

- α-Naphthaleneacetic acid

- (alpha)-Naphthalene-1 acetic acid

- α-Naphthylacetic acid

- 1-Naphthylacetic acid (NAA)

- 1-Naphthaleneacetic

- 1-Naphthaleneaceticacid Solution

- 4-Dimethylaminopyridine

- Sodium α-naphthylacetate

- Fruitone-N

- PhyoMone

- Tre-Hold

- a-Naphthylacetic acid

- 1-Naphthaleneacetic acid

- LAL Chromogenic Endpoint assay

- Transplantone

- Fruitone N

- Stop-Drop

- alpha-NAA

- Tip-Off

- Planofixe

- Klingtite

- Fruitofix

- Primacol

- Alphaspra

- Celmone

- Tekkam

- Stafast

- Liqui-stik

- Pimacol-Sol

- alpha-Naphthaleneacetic acid

- Appl-set

- 2-(1-Naphthyl)acetic acid

- NAPHTHALENEACETIC ACID

- Vardhak

- Nafusaku

- Agronaa

- Rhodofix

- Pomoxon

- Biokor

- Alman

- Rasin

- Etifix

- Niagar

- Naphthaleneaceticacid

- 1-Carboxymethylnaphthalene

- 1-NAA

- 2-(α-Naphthyl)ethanoic acid

- ANU

- Dirager

- Fengyousu

- Germon

- N 10

- N 40

- Naftal

- Naphthalen-1-ylacetic acid

- NSC 15772

- PoMaxa

- Raizon 05

- Rhizopon B

- Stimolante 66f

- α-NAA

- Naphazoline Imp. B (EP): (Naphthalen-1-yl)acetic Acid(1-Naphthylacetic Acid)

- NAA, 1-naphthyl acetic acid

-

- MDL: MFCD00004046

- インチ: 1S/C12H10O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,13,14)

- InChIKey: PRPINYUDVPFIRX-UHFFFAOYSA-N

- ほほえんだ: O=C(CC1C2C(=CC=CC=2)C=CC=1)O

- BRN: 1308415

計算された属性

- せいみつぶんしりょう: 186.06800

- どういたいしつりょう: 186.068

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 2.7

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 白色針状結晶または結晶粉末、無味。

- 密度みつど: 1.1032 (rough estimate)

- ゆうかいてん: 129.0 to 135.0 deg-C

- ふってん: 280.69°C (rough estimate)

- フラッシュポイント: >100°C

- 屈折率: 1.6010 (estimate)

- PH値: 3.0 (0.6g/l, H2O, 25℃)

- ようかいど: acetone: 50 mg/mL, clear

- すいようせい: Slightly soluble in water, ethanol, acetone, chloroform and ether.

- PSA: 37.30000

- LogP: 2.46690

- マーカー: 6371

- ようかいせい: 熱水、エーテル、アセトン、トリクロロメタン、ベンゼン、酢酸及びアルカリ溶液に溶解し、冷水及びエタノールに微溶解する。

- じょうきあつ: 0.0±0.9 mmHg at 25°C

- かんど: 湿度に敏感である

1-Naphthylacetic acid セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H302,H315,H318,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41

- セキュリティの説明: S26-S36-S24/25-S36/39-S22-S23

- RTECS番号:QJ0875000

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R22

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

1-Naphthylacetic acid 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-Naphthylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMO2790-1 mL * 10 mM (in DMSO) |

1-Naphthaleneacetic acid |

86-87-3 | 99.18% | 1 mL * 10 mM (in DMSO) |

¥485.00 | 2022-03-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015308-1g |

1-Naphthylacetic acid |

86-87-3 | 1g |

¥108 | 2024-05-21 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N20560-100g |

1-Naphthaleneacetic acid |

86-87-3 | 100g |

¥99.0 | 2021-09-08 | ||

| Apollo Scientific | BIN0600-500g |

1-Naphthaleneacetic acid |

86-87-3 | 98+% | 500g |

£42.00 | 2025-02-19 | |

| TRC | N377665-100g |

1-Naphthaleneacetic Acid |

86-87-3 | 100g |

$97.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N20560-5g |

1-Naphthaleneacetic acid |

86-87-3 | 5g |

¥19.0 | 2021-09-08 | ||

| Key Organics Ltd | FS-2548-5G |

1-Naphthylacetic acid |

86-87-3 | >97% | 5g |

£80.00 | 2025-02-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N20560-25g |

1-Naphthaleneacetic acid |

86-87-3 | 25g |

¥29.0 | 2021-09-08 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N814717-1g |

1-Naphthylacetic acid (NAA) |

86-87-3 | 1g |

112.00 | 2021-05-17 | ||

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0680990335- 100g |

1-Naphthylacetic acid |

86-87-3 | 98% | 100g |

¥ 110.6 | 2021-05-18 |

1-Naphthylacetic acid 合成方法

ごうせいかいろ 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

ごうせいかいろ 2

ごうせいかいろ 3

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 25 °C

ごうせいかいろ 4

ごうせいかいろ 5

ごうせいかいろ 6

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

ごうせいかいろ 11

ごうせいかいろ 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; 50 min, pH 9 - 10, 95 °C; cooled

1.3 Reagents: Hydrogen ion Solvents: Water ; acidified

ごうせいかいろ 13

ごうせいかいろ 14

ごうせいかいろ 15

ごうせいかいろ 16

ごうせいかいろ 17

ごうせいかいろ 18

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; < pH 2

ごうせいかいろ 19

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

ごうせいかいろ 20

ごうせいかいろ 21

ごうせいかいろ 22

1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium iodide ; 22 h, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, 0 °C

1-Naphthylacetic acid Raw materials

- 1-Naphthaleneacetic acid, 2-oxo-2-phenylethyl ester

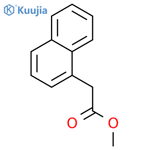

- methyl 2-(naphthalen-1-yl)acetate

- 1-Naphthylacetamide

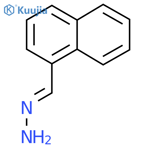

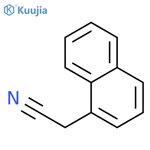

- 2-(Naphthalen-1-yl)acetonitrile

- 1-Naphthalenecarboxaldehyde, hydrazone

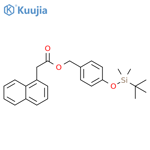

- [4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methyl 1-naphthaleneacetate

- Ethanone, 2-diazo-1-(1-naphthalenyl)-

- 1-(Bromomethyl)naphthalene

- 2-(1-Naphthyl)ethanol

- 2-PROPENENITRILE, 2-(METHYLPHENYLAMINO)-3-(1-NAPHTHALENYL)-

- NAPHTHALENE, 1-[(PHENYLSULFONYL)METHYL]-

- 2-(naphthalen-1-yl)acetaldehyde

- 1-(Chloromethyl)naphtalene

1-Naphthylacetic acid Preparation Products

1-Naphthylacetic acid サプライヤー

1-Naphthylacetic acid 関連文献

-

Yaoxia Chen,Xinjing Li,Jing Bai,Fang Shi,Tengyan Xu,Qingqiu Gong,Zhimou Yang Chem. Commun. 2018 54 11721

-

Ren Shuiying,Gao Yun,Feng Shun,Lu Yi Anal. Methods 2015 7 9130

-

Hongyuan Yan,Fang Wang,Dandan Han,Gengliang Yang Analyst 2012 137 2884

-

Keerthi Prabhu,Shweta J. Malode,Raviraj M. Kulkarni,Nagaraj P. Shetti New J. Chem. 2023 47 315

-

Utsav Garg,Yasser Azim,Aranya Kar,Chullikkattil P. Pradeep CrystEngComm 2020 22 2978

-

Linh T. Tran,Vincent Blay,Sukanya Luang,Chatchakorn Eurtivong,Sunaree Choknud,Humbert González-Díaz,James R. Ketudat Cairns Green Chem. 2019 21 2823

-

Fenying Wang,Dan Wang,Tingting Wang,Yu Jin,Baoping Ling,Qianjin Li,Jianlin Li RSC Adv. 2021 11 7732

-

Shizuka Saito-Shida,Satoru Nemoto,Hiroshi Akiyama Anal. Methods 2021 13 894

-

Zongbao Chen,Zian Lin,Lin Zhang,Yan Cai,Lan Zhang Analyst 2012 137 1723

-

Xue Wang,Juan Du,Xiaojun Yao Mol. BioSyst. 2015 11 809

1-Naphthylacetic acidに関する追加情報

1-Naphthylacetic Acid: A Comprehensive Overview

1-Naphthylacetic acid, with the CAS number 86-87-3, is a compound that has garnered significant attention in various scientific and industrial domains. This organic compound, also referred to as NAA, is a derivative of naphthalene and acetic acid, making it a unique molecule with versatile applications. Its structure consists of a naphthalene ring attached to an acetic acid group, which contributes to its distinctive chemical properties.

The synthesis of 1-naphthylacetic acid involves several chemical processes, including Friedel-Crafts acylation and subsequent hydrolysis. These methods ensure the formation of a stable molecule that can withstand various environmental conditions. Recent advancements in synthetic chemistry have further optimized these processes, making the production of NAA more efficient and cost-effective.

In terms of applications, 1-naphthylacetic acid is widely used in agriculture as a plant growth regulator. It plays a crucial role in promoting root development, enhancing flowering, and improving overall crop yield. Studies conducted in 2023 have demonstrated that the application of NAA can significantly increase the resilience of plants against environmental stressors such as drought and temperature fluctuations.

Beyond agriculture, 1-naphthylacetic acid has found its niche in the pharmaceutical industry. Research indicates that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. A 2023 study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit certain enzymes associated with chronic inflammatory diseases.

The material science sector has also benefited from the unique properties of NAA. Its ability to act as a precursor in polymer synthesis has led to the development of novel materials with enhanced mechanical and thermal stability. Scientists are currently exploring its potential in creating biodegradable polymers, which could revolutionize sustainable packaging solutions.

In recent years, the demand for eco-friendly chemical compounds has surged, and 1-naphthylacetic acid has emerged as a sustainable alternative in various industries. Its biodegradability and low toxicity profile make it an ideal choice for environmentally conscious applications. Researchers are actively investigating its role in green chemistry, aiming to further enhance its eco-friendly attributes.

The global market for NAA is experiencing steady growth due to its diverse applications and increasing demand across multiple sectors. According to a 2023 market analysis report, the agricultural sector accounts for a significant share of this growth, driven by the need for efficient plant growth regulators. Additionally, the pharmaceutical and material science industries are expected to contribute substantially to future market expansion.

In conclusion, 1-naphthylacetic acid, with its CAS number 86-87-3, stands as a testament to human ingenuity in harnessing natural compounds for scientific and industrial advancements. Its versatility across different fields underscores its importance in modern science. As research continues to uncover new applications and optimize its production processes, the future of this compound looks promising indeed.

86-87-3 (1-Naphthylacetic acid) 関連製品

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 581-96-4(2-Naphthylacetic acid)

- 64709-55-3(1-Pyreneacetic acid)

- 2248320-86-5(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-methyl 2-fluorobenzene-1,4-dicarboxylate)

- 1805529-90-1(6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)

- 941877-60-7(N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)

- 857290-13-2(N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide)

- 391896-57-4(ethyl 2-({[(4-benzoylphenyl)formamido]methanethioyl}amino)-4,5-dimethylthiophene-3-carboxylate)

- 128095-49-8(1-Deoxy-1-fluoro-2,3,4-triacetate Methyl Ester α-L-Idopyranuronic Acid)

- 2418708-63-9(1-(2-chlorothiophen-3-yl)methanamine hydrochloride)